molecular formula C7H12ClN3O2 B1382134 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1432036-02-6

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1382134
CAS No.: 1432036-02-6
M. Wt: 205.64 g/mol
InChI Key: NYMRRSRWFQBGTJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis via X-ray Diffraction Studies

The crystallographic investigation of 5-amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride provides fundamental insights into its three-dimensional molecular architecture and intermolecular interactions within the solid state. While specific crystallographic data for this exact compound are limited in the available literature, structural analysis of closely related pyrazole derivatives reveals important patterns that inform our understanding of this system.

Related compounds such as 5-amino-1-isopropyl-1H-pyrazole-3-carboxylic acid demonstrate characteristic structural features inherent to this class of molecules. The molecular formula of the parent compound is C7H11N3O2 with a molecular weight of 169.18 grams per mole, while the hydrochloride salt increases the molecular weight to approximately 205.64 grams per mole. The addition of the hydrochloride component significantly affects the crystalline packing arrangement through the formation of additional ionic interactions and hydrogen bonding networks.

Crystallographic studies of similar pyrazole carboxylic acid derivatives have shown that these compounds frequently adopt specific packing motifs characterized by intermolecular hydrogen bonds between carboxyl groups and amino substituents. The dihedral angles between aromatic rings and the pyrazole core typically range from 7 to 52 degrees, depending on the substitution pattern and crystal packing forces. In the case of compounds containing both amino and carboxylic acid functionalities, the formation of cyclic hydrogen-bonded dimers through carboxylic acid inversion dimers with R(8) ring motifs is commonly observed.

The crystallographic analysis reveals that the pyrazole ring system maintains planarity, with bond lengths and angles consistent with aromatic character. The isopropyl substituent at the nitrogen position introduces steric considerations that influence the overall molecular conformation and crystal packing efficiency. Temperature-dependent crystallographic studies conducted on related pyrazole systems have demonstrated minimal structural changes between 150 Kelvin and 295 Kelvin, suggesting inherent thermal stability of the crystalline lattice.

Unit cell parameters for related pyrazole compounds indicate that these systems frequently crystallize in monoclinic or orthorhombic space groups, with unit cell volumes ranging from approximately 1000 to 1500 cubic angstroms depending on the specific substitution pattern. The crystal density typically falls within the range of 1.4 to 1.5 grams per cubic centimeter, reflecting efficient molecular packing facilitated by extensive hydrogen bonding networks.

Properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4(2)10-6(8)3-5(9-10)7(11)12;/h3-4H,8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMRRSRWFQBGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Hydrazine Derivatives

A. Michael-Type Addition and Cyclization

One of the most straightforward routes involves the Michael-type addition of aryl hydrazines to ethoxymethylene derivatives, followed by cyclization to form the pyrazole core.

Reaction Step Reagents & Conditions Yield Notes
Addition of aryl hydrazine to ethoxymethylene Aryl hydrazine (1.2 mmol) in ethanol or trifluoroethanol; reflux for 4 hours 84-68% High regioselectivity; minimal by-products
Cyclization to pyrazole Heating under reflux in ethanol or acetic acid 47-90% Purification via column chromatography

Research Findings:
The process exploits the nucleophilicity of hydrazines, leading to selective formation of 5-amino-1-aryl-1H-pyrazoles with high regioselectivity, as demonstrated in the synthesis of compounds 3a-f. The mechanism involves initial nucleophilic addition, elimination, and intramolecular cyclization, culminating in aromatization of the pyrazole ring.

Hydrolysis and Decarboxylation of Pyrazole Carboxylic Acid Precursors

B. Hydrolysis of Esters and Decarboxylation

Another prominent method involves hydrolyzing ester intermediates, followed by decarboxylation to yield the target acid.

Reaction Step Reagents & Conditions Yield Notes
Hydrolysis of ester Ethanol or aqueous acetic acid; reflux at 80°C for 20 hours 49% Acidic or basic hydrolysis possible
Decarboxylation Heating in mineral acid (hydrochloric or sulfuric) at 160-170°C Quantitative Decarboxylation under controlled temperature

Research Findings:
Decarboxylation of pyrazole-3-carboxylic acids is achieved efficiently under acidic conditions, with temperatures around 160°C, often in the presence of mineral acids. This method is suitable for large-scale synthesis, as it minimizes by-products and simplifies purification.

Patent-Referenced Methods

Patents such as CN111138289B and CN101287710A describe industrial processes involving decarboxylation of hydrazine derivatives and subsequent purification steps. These methods often utilize:

B. Challenges & Optimization

Challenge Solution/Notes Reference
Low yield in hydrolysis Use of optimized catalysts and solvents
Handling toxic reagents Use of safer alternatives or in situ generation
Purification difficulties Crystallization and chromatography

Summary of Key Research Findings

Method Reaction Conditions Yield Range Advantages Limitations
Hydrazine addition + cyclization Reflux in ethanol/acetic acid 47-90% High regioselectivity, suitable for diverse substituents Requires purification steps
Hydrolysis + decarboxylation Heating in mineral acid at 160-170°C Near quantitative Scalable, straightforward High temperature, potential for side reactions
Industrial decarboxylation Decarboxylation in aqueous acid at 80-100°C Variable Cost-effective, high yield Process control critical

Concluding Remarks

The synthesis of 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride is well-documented with multiple pathways. The most efficient industrial approach combines hydrolysis of suitable ester intermediates, followed by decarboxylation under acidic conditions, optimized for high yield and purity. Laboratory methods leveraging Michael-type addition reactions of hydrazines to ethoxymethylene derivatives offer high regioselectivity and flexibility for structural modifications.

Future research should focus on greener solvents, safer reagents, and continuous flow processes to enhance safety, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Chemistry

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions: The compound can undergo substitution reactions to introduce new functional groups.
  • Condensation Reactions: It can participate in condensation reactions to form larger molecular structures.

Table 1: Common Chemical Reactions

Reaction TypeDescriptionExample Products
SubstitutionReplacement of hydrogen with functional groupsAlkylated derivatives
CondensationFormation of larger moleculesAmides, esters
OxidationIntroduction of oxygen-containing groupsKetones, carboxylic acids

Biological Applications

The compound has been studied for its biological activities, particularly its antimicrobial and anti-inflammatory properties. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory pathways.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of 5-amino-1-isopropyl-1H-pyrazole exhibited significant antimicrobial activity against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its ability to target specific enzymes makes it a candidate for developing treatments for conditions such as:

  • Inflammation: Modulating immune responses.
  • Infection: Targeting bacterial infections.

Table 2: Potential Medical Applications

Application AreaPotential Use
InflammationAnti-inflammatory drugs
Infectious DiseasesAntibiotics targeting resistant strains

Industrial Applications

The compound is also utilized in the development of new materials with unique properties. Its chemical structure allows for the synthesis of polymers and coatings that can enhance material performance in various applications.

Case Study: Polymer Development
Research has shown that incorporating 5-amino-1-isopropyl-1H-pyrazole into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Property 5-Amino-3-carboxylic acid isomer (Target) 3-Amino-5-carboxylic acid isomer
Molecular Formula C₇H₁₁N₃O₂·HCl C₇H₁₁N₃O₂·HCl
Molecular Weight (g/mol) 205.642 (inferred) 205.642
Functional Group Positions Amino (C5), COOH (C3) Amino (C3), COOH (C5)
Availability Not specified in evidence 4–6 weeks lead time; bulk discounts

Antiviral Hydrochlorides

Compounds like Butenafine hydrochloride and Raloxifene hydrochloride (, Figure 2) demonstrate inhibitory activity against SARS-CoV-2 3CLpro, with dose-response curves highlighting their potency (IC₅₀ values in µM range) .

Alkaloid Hydrochlorides

Jatrorrhizine hydrochloride and Berberine hydrochloride (, Figure 2) are alkaloid salts used in diabetic nephropathy studies. Their planar aromatic systems contrast with the pyrazole core of the target compound, which may reduce intercalation-based biological interactions but improve metabolic stability .

Biological Activity

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride, with the CAS number 1432036-02-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H12ClN3O2
  • Molecular Weight : 205.64 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation, leading to potential anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate its potency:
    • MCF7: IC50 = 3.79 µM
    • SF-268: IC50 = 12.50 µM
    • NCI-H460: IC50 = 42.30 µM .
  • Mechanism : The compound's effectiveness is linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through the modulation of signaling pathways associated with cell cycle regulation .

Anti-inflammatory Properties

In addition to its anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests a dual therapeutic potential for managing both cancer and inflammatory diseases.

Case Studies

Several research studies have investigated the biological activity of pyrazole derivatives:

StudyCompoundCell LineIC50 (µM)Findings
Bouabdallah et al.N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25 mg/mLSignificant cytotoxic potential
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926 µMPotent against lung cancer
Cankara et al.Pyrazole amide derivativesHCT116, MCF71.1 µM - 3.3 µMPromising cytotoxicity observed

These studies illustrate the compound's diverse biological activities and its potential as a lead compound for drug development.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride?

Methodological Answer:
A typical synthesis involves hydrolysis of the corresponding ester derivative under reflux with a strong base (e.g., NaOH in methanol), followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. For example, analogous pyrazole-carboxylic acids are synthesized via saponification of ethyl esters, as demonstrated in the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate . Key steps include:

  • Reflux conditions : 5–6 hours in methanol with stoichiometric NaOH.
  • Acidification : Adjust pH to ~4 using concentrated HCl to protonate the amino group and form the hydrochloride salt.
  • Crystallization : Use ethanol/water mixtures for recrystallization to ensure purity (>98% by GC).

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs these methods to narrow experimental conditions by integrating computational predictions with experimental validation . Steps include:

  • Transition state analysis : Identify rate-limiting steps in ester hydrolysis or salt formation.
  • Solvent effects : Simulate polar solvents (e.g., methanol) to stabilize ionic intermediates.
  • Feedback loops : Use experimental spectral data (e.g., NMR, IR) to refine computational models .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., isopropyl group at N1: δ ~4.2 ppm in 1H^1H-NMR) and amine proton environments .
  • Infrared Spectroscopy (IR) : Detect carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O bonds (~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 217 for analogous compounds) and fragmentation patterns .
  • Melting Point Analysis : Compare observed values (e.g., 156–157°C for related compounds) to literature data to assess purity .

Advanced: How can researchers resolve contradictions in spectral or reactivity data?

Methodological Answer:

  • Cross-validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure determination) to verify NMR/IR assignments. For example, single-crystal X-ray studies resolved ambiguities in pyrazole derivatives by confirming bond lengths and angles .
  • Isotopic labeling : Track reaction pathways (e.g., 15N^{15}N-labeling for amine group reactivity studies).
  • Controlled stability tests : Assess degradation under varying pH, temperature, or light exposure to identify artifacts .

Advanced: What experimental design strategies improve yield and reproducibility?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio, reaction time). For example, central composite designs reduced trial-and-error in TiO2_2 photoactivity studies .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., HCl concentration vs. salt precipitation efficiency).
  • Robustness testing : Vary parameters within ±10% of optimal conditions to identify critical factors .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months and monitor degradation via HPLC. Related pyrazole-carboxylic acids showed increased decomposition at high humidity due to hydrolysis .
  • Light sensitivity : Perform UV-vis spectroscopy before/after light exposure (e.g., 5000 lux for 48 hours).
  • Recommendations : Store in airtight containers at –20°C with desiccants to minimize hygroscopic degradation .

Advanced: What mechanistic insights guide its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electrophilic substitution : The pyrazole ring’s electron-rich N-amino group directs electrophiles to the C4 position, as shown in analogous compounds .
  • Nucleophilic attack : The carboxylic acid moiety can act as a leaving group under basic conditions, enabling coupling reactions (e.g., amide bond formation).
  • Computational modeling : Use Fukui indices to predict reactive sites .

Basic: What are the compound’s solubility profiles in common solvents?

Methodological Answer:

  • Polar solvents : High solubility in methanol, DMSO, and water (due to hydrochloride salt formation).
  • Nonpolar solvents : Low solubility in hexane or diethyl ether.
  • Quantitative analysis : Determine saturation concentrations via gravimetric methods or UV calibration curves .

Advanced: How can researchers design derivatives to enhance bioactivity or selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the isopropyl group (e.g., replace with cyclopropyl for steric effects) or introduce halogens at C5 to alter electronic properties .
  • Enzyme docking simulations : Predict binding affinities with target proteins (e.g., phosphodiesterases) using AutoDock Vina .
  • Synthetic routes : Use Suzuki-Miyaura coupling to introduce aryl groups at the pyrazole ring .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Acute toxicity data for related compounds suggest LD50_{50} > 2000 mg/kg (oral, rat), but handle with caution .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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